molecular formula C15H10O4 B1584348 1,2-Dihydroxy-3-methylanthraquinone CAS No. 602-63-1

1,2-Dihydroxy-3-methylanthraquinone

Cat. No.: B1584348
CAS No.: 602-63-1
M. Wt: 254.24 g/mol
InChI Key: QPAGCTACMMYJIO-UHFFFAOYSA-N
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Description

1,2-Dihydroxy-3-methylanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and have been used in various therapeutic applications for centuries

Mechanism of Action

Target of Action

The primary targets of 1,2-Dihydroxy-3-methylanthraquinone are essential cellular proteins . These proteins play a crucial role in the viability of cancer cells . The compound inhibits cancer progression by interacting with these proteins .

Mode of Action

This compound interacts with its targets, leading to changes in the cancer cells. The compound inhibits cancer progression by targeting essential cellular proteins . This interaction results in the inhibition of cancer cell proliferation, invasion, migration, metastasis, and induction of cellular apoptosis .

Biochemical Pathways

This compound affects various biochemical pathways. It has been found to inhibit key target proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in the viability of cancer cells . The downstream effects of these interactions include the inhibition of cancer cell proliferation, invasion, migration, and metastasis, and the induction of cellular apoptosis .

Pharmacokinetics

The compound’s molecular weight is 25424 , which is within the range generally favorable for oral bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cancer cell proliferation, invasion, migration, and metastasis, and the induction of cellular apoptosis . These effects are mediated through the up-regulation of caspase-3, -8, and -9 proteases activities, indicating involvement of mitochondrial apoptotic and death receptor pathways .

Biochemical Analysis

Biochemical Properties

1,2-Dihydroxy-3-methylanthraquinone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as α-glucosidase, where it acts as an inhibitor with an IC50 value of 185 μM . Additionally, this compound has been observed to inhibit homologous recombination repair in osteosarcoma cells through the MYC-CHK1-RAD51 axis . These interactions highlight the compound’s potential in modulating enzyme activity and influencing cellular repair mechanisms.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In osteosarcoma cells, this compound has been found to inhibit cell proliferation and DNA damage repair through the PI3K/AKT signaling pathway . Furthermore, it has been shown to induce apoptosis in HepG2 carcinoma cells by up-regulating caspase-3, -8, and -9 proteases activities . These effects demonstrate the compound’s ability to influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its impact on enzyme activity. This compound has been shown to inhibit homologous recombination repair by regulating the MYC-CHK1-RAD51 pathway . Additionally, it induces apoptosis in cancer cells by up-regulating pro-apoptotic proteins such as Bax and p53, while down-regulating anti-apoptotic proteins like Bcl-2 . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity on α-glucosidase and its pro-apoptotic effects in cancer cells over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its enzymatic interactions. The compound has been shown to inhibit α-glucosidase, affecting glucose metabolism . Additionally, its interactions with the MYC-CHK1-RAD51 pathway suggest its involvement in DNA repair and cell cycle regulation . These metabolic pathways highlight the compound’s potential in modulating metabolic flux and influencing metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound has been shown to localize in the cytoplasm and nucleus of cancer cells, where it exerts its pro-apoptotic effects . Additionally, its interactions with transporters and binding proteins may influence its distribution and accumulation within specific cellular compartments . These findings underscore the importance of understanding the compound’s transport mechanisms for its therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization that affects its activity and function. The compound has been observed to localize in the mitochondria, where it induces mitochondrial membrane potential reduction and promotes apoptosis . Additionally, its presence in the nucleus suggests its involvement in regulating gene expression and DNA repair . These subcellular localizations highlight the compound’s multifaceted role in cellular processes and its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydroxy-3-methylanthraquinone can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with 2-methyl resorcinol under acidic conditions . This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the anthraquinone structure.

Industrial Production Methods

Industrial production of anthraquinones, including this compound, often involves the oxidation of anthracene or the Friedel-Crafts reaction of benzene with phthalic anhydride in the presence of aluminum chloride . These methods are scalable and can produce large quantities of the compound for various applications.

Properties

IUPAC Name

1,2-dihydroxy-3-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c1-7-6-10-11(15(19)12(7)16)14(18)9-5-3-2-4-8(9)13(10)17/h2-6,16,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAGCTACMMYJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1O)O)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80330372
Record name 1,2-DIHYDROXY-3-METHYLANTHRAQUINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602-63-1
Record name 602-63-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251672
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-DIHYDROXY-3-METHYLANTHRAQUINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,2-dihydroxy-3-methylanthraquinone exhibit antiosteoporotic effects?

A1: The research indicates that this compound exhibits antiosteoporotic activity through a dual mechanism:

  • Increased Osteoblast Activity: This compound was found to enhance osteoblast activity, specifically by increasing alkaline phosphatase (ALP) activity. [] ALP is an enzyme crucial for bone mineralization, suggesting that this compound might promote bone formation.
  • Inhibition of Osteoclast Activity: The compound demonstrated inhibitory effects on osteoclast activity, specifically by suppressing tartrate-resistant acid phosphatase (TRAP) activity and bone resorption. [] TRAP is an enzyme highly expressed in osteoclasts and involved in bone resorption. By inhibiting TRAP activity, this compound may prevent excessive bone breakdown.

Q2: Are there other anthraquinones in Morinda officinalis with potential antiosteoporotic effects?

A2: Yes, the research highlights that this compound is just one of several anthraquinones isolated from Morinda officinalis with potential antiosteoporotic effects. [, ] Other noteworthy compounds include:

  • Physcion: This compound exhibited strong inhibitory effects on osteoclastic bone resorption. []
  • 1,3,8-trihydroxy-2-methoxy-anthraquinone: Similar to this compound, this compound also showed an ability to increase osteoblast ALP activity and inhibit osteoclastic bone resorption. []
  • Rubiadin-1-methyl ether and 2-hydroxy-1-methoxy-anthraquinone: These compounds demonstrated the ability to promote osteoblast proliferation. []

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